molecular formula C11H23NO3 B8163037 tert-Butyl 2-((5-aminopentyl)oxy)acetate

tert-Butyl 2-((5-aminopentyl)oxy)acetate

Cat. No.: B8163037
M. Wt: 217.31 g/mol
InChI Key: KQNDBVXRVHJBDB-UHFFFAOYSA-N
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Description

tert-Butyl 2-((5-aminopentyl)oxy)acetate: is an organic compound with a complex structure that includes a tert-butyl ester group and an aminopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((5-aminopentyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 5-aminopentanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 5-aminopentanol attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-((5-aminopentyl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-((5-aminopentyl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5-aminopentyl)oxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ester and amino groups can form hydrogen bonds or ionic interactions with target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

  • tert-Butyl 2-((5-aminopentyl)oxy)propanoate
  • tert-Butyl 2-((5-aminopentyl)oxy)butanoate
  • tert-Butyl 2-((5-aminopentyl)oxy)pentanoate

Comparison: tert-Butyl 2-((5-aminopentyl)oxy)acetate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(5-aminopentoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDBVXRVHJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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